molecular formula C3H3N3OS B1266815 1,2,3-Thiadiazole-4-carboxamide CAS No. 4100-20-3

1,2,3-Thiadiazole-4-carboxamide

Cat. No. B1266815
CAS RN: 4100-20-3
M. Wt: 129.14 g/mol
InChI Key: INWVNNCOIIHEPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3-Thiadiazole-4-carboxamide derivatives involves various strategies, including the reaction of N, N'-disubstituted hydrazinecarbothioamide with dehydrosulfurization agents such as a mixture of iodine and triethylamine in a DMF medium to produce derivatives with high yields (Pavlova et al., 2022). Other methods include the acylation of hydrazones of oxamic acid thiohydrazides, leading to 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives (Yarovenko et al., 2003).

Molecular Structure Analysis

The structure of these compounds is confirmed through various spectroscopic methods such as 1H and 13C NMR spectroscopy. For instance, Pavlova et al. (2022) confirmed the structure of a newly synthesized derivative through NMR data, demonstrating the compound's potential as a DHFR inhibitor.

Chemical Reactions and Properties

1,2,3-Thiadiazole-4-carboxamide derivatives undergo various chemical reactions, including oxidative dimerization using Oxone as an environmentally safe oxidant, leading to the efficient synthesis of thiadiazoles (Yoshimura et al., 2014). Another reaction involves the I2-mediated oxidative formation of N-S bonds from nitriles and thioamides (Chai et al., 2017).

Physical Properties Analysis

The physical properties, including liquid-crystalline behaviors of 1,2,3-Thiadiazole-4-carboxamide derivatives, are influenced by the peripheral n-alkoxy chains. Han et al. (2009) reported on derivatives prepared by microwave-assisted synthesis, showing that variations in these chains affect the mesomorphic temperature ranges and the types of mesophases formed (Han et al., 2009).

Chemical Properties Analysis

1,2,3-Thiadiazole-4-carboxamide derivatives exhibit a wide range of chemical properties, including significant anti-inflammatory and antimicrobial activities. For instance, compounds containing pyrazole and pyrrole nucleus have shown potent anti-inflammatory activity (Maddila et al., 2016), while others have demonstrated antimicrobial efficacy against various bacterial and fungal strains (Muğlu et al., 2020).

Scientific Research Applications

Anti-inflammatory Activity

  • A study synthesized new compounds containing 1,3,4-thiadiazole with pyrazole-3-carboxamides and pyrrole-3-carboxamide moieties. Several of these compounds demonstrated significant anti-inflammatory activity, comparable to the standard drug indomethacin (Maddila et al., 2016).

Synthesis Methodologies

  • An innovative organocatalytic approach for synthesizing 1,2,4-selenadiazole and thiadiazole scaffolds was developed. This method overcame limitations of previous approaches, yielding high-quality products without toxic by-products (Putta et al., 2018).

Structural and Chemical Properties

  • Research on 5-amino-1,2,3-thiadiazole-4-carbothioamides revealed a reversible rearrangement to 5-NR-amino-1,2,3-thiadiazole-4-carbothioamides, expanding our understanding of these compounds' chemical behavior (Dankova et al., 1988).

Hybrid Compound Synthesis

  • A hybrid compound combining 1,2,3-thiadiazole and 1,2,3-triazole rings was synthesized. These hybrids show potential due to the beneficial properties of both heterocycles (Tokareva et al., 2019).

DNA Methylation and Cancer Research

  • New 1,2,4-triazole and 1,3,4-thiadiazoles derivatives were created to study their effect on DNA methylation in tumor cells. This research could have implications for cancer treatment (Hovsepyan et al., 2019).

Plant Activators

  • Novel plant activators based on 1,2,3-thiadiazole-carboxylate were developed. These showed efficacy against various plant diseases, presenting a new avenue for agricultural applications (Qingshan et al., 2013).

Antibacterial Activity

  • A range of 1,3,4-thiadiazole derivatives were synthesized, showing moderate to good antibacterial efficacy against several bacteria, suggesting potential for drug development (Qu et al., 2018).

Inhibitory Activity

  • A study on 1,3,4-thiadiazole-sulfonamides revealed their inhibitory activity against carbonic anhydrase enzymes, with potential implications for designing selective inhibitors (Avvaru et al., 2010).

Plant Protection

  • Research on 1,2,3-thiadiazole and isothiazole-based compounds as plant elicitors showed they could stimulate plant immunity against pathogens, offering an alternative to traditional plant protection methods (Yang et al., 2021).

Antivirus Activity

  • Compounds with 1,2,3-thiadiazole structure showed antivirus activity against Tobacco mosaic virus and Cucumber mosaic virus, highlighting their potential in antiviral applications (Wu Zhi-bin, 2013).

ROS Induction in Plants

  • Synthetic 1,2,3-thiadiazole compounds were studied for their impact on γ-aminobutyric acid levels and reactive oxygen species in lentil plants, suggesting their role in plant stress responses (AL-Quraan et al., 2015).

Synthesis of Novel Derivatives

Safety And Hazards

According to the safety data sheet, it is recommended to wear personal protective equipment/face protection when handling 1,2,3-Thiadiazole-4-carboxamide. Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Future Directions

The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

properties

IUPAC Name

thiadiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWVNNCOIIHEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291837
Record name 1,2,3-Thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Thiadiazole-4-carboxamide

CAS RN

4100-20-3
Record name NSC78611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Z Li, Z Wu, F Luo - Journal of agricultural and food chemistry, 2005 - ACS Publications
A series of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates and S-alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamothioates with unsubstituted or monobrominated straight chain alkyl …
Number of citations: 41 pubs.acs.org
M Pavone, S Raboni, M Marchetti, G Annunziato… - Results in …, 2022 - Elsevier
The development of the so-called antibiotic adjuvants as inhibitors of non-essential targets represents an innovative and attractive approach to counteract antimicrobial resistance (AMR)…
Number of citations: 3 www.sciencedirect.com
JH Looker, LW Wilson Jr - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
2,3‐Thiadiazole‐4‐carboxylic acid (IV) has been synthesized by oxidation of 5‐(2‐furyl)‐1,2,3‐thiadiazole‐4‐carboxylic acid (IIb), and converted via the acid chloride (V) to the amide (VI…
Number of citations: 20 onlinelibrary.wiley.com
RB Patterson - 1970 - search.proquest.com
The Lund reaction was employed to synthesize l-acetyl-1, 2, 3-thiadiazole in fair yield, The reaction of the methyl ketone and thiosemicarbazide gave a high yield of -acetyl-1, 2, 3-…
Number of citations: 2 search.proquest.com
A Irfan, S Ullah, A Anum, N Jabeen, AF Zahoor… - Applied Sciences, 2021 - mdpi.com
The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology and pharmaceutics due to its …
Number of citations: 8 www.mdpi.com
EV Tarasov, YY Morzherin, NN Volkova… - Chemistry of Heterocyclic …, 1996 - Springer
We have obtained a series of 1,2,3-thiadiazolo[5,4-d]pyrimidines by condensation of 5-(R-amino)-substituted-1, 2, 3-thiadiazoie-4-NR-(thio)carboxamides with ortho esters. …
Number of citations: 1 link.springer.com
NN Volkova, EV Tarasov, L Van Meervelt… - Journal of the …, 2002 - pubs.rsc.org
A multistep reaction of 5-halo-1,2,3-thiadiazoles and 1,2-phenylenediamines provides a new route to fused 1,3,6-thiadiazepines. The overall process consists of the known stepwise …
Number of citations: 23 pubs.rsc.org
NA KHATRI - 1978 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for microfilming. While the most advanced technological …
Number of citations: 2 search.proquest.com
LW WILSON JR - 1963 - search.proquest.com
A thiadiazole is a five-membered heterocyclic compound containing tvo nitrogen atoms and one sulfur atom. The 1, 2, 3-thiadiazole is one of four possible iscaere. Te other isomers are …
Number of citations: 2 search.proquest.com
R Raap - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
Alkynethiolates, generated from 1,2,3-thiadiazoles by a strong base, react with alcohols and alkanethiols to give thioneesters and dithioesters respectively. In this manner were prepared…
Number of citations: 55 cdnsciencepub.com

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